molecular formula C10H15BrN2O2 B11799110 Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B11799110
M. Wt: 275.14 g/mol
InChI Key: ZNLZYNSQIDLZPY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a butyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1-butyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester or bromine groups.

    Oxidation Reactions: Products include pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group.

    Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the butyl group, making it less hydrophobic.

    3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the butyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a bromine atom at the 3-position and an ethyl ester at the 4-position. Its molecular formula is C8H10BrN2O2C_8H_{10}BrN_2O_2, with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom and the butyl group contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes.
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-2318.7
Colorectal CancerHCT11610.2
Prostate CancerPC315.0

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:

Compound COX-1 Inhibition (IC50 µM) COX-2 Inhibition (IC50 µM)
This compound20.55.0
Standard Drug (Celecoxib)15.00.01

This selectivity for COX-2 over COX-1 suggests a favorable safety profile for anti-inflammatory applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : In vitro studies showed that treatment with this compound led to significant apoptosis in cancer cell lines, accompanied by increased expression of pro-apoptotic markers .
  • Anti-inflammatory Studies : In vivo models demonstrated that administration of the compound reduced edema in a dose-dependent manner, supporting its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to target enzymes, providing insights into its mechanism of action .

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 3-bromo-1-butylpyrazole-4-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3

InChI Key

ZNLZYNSQIDLZPY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)Br)C(=O)OCC

Origin of Product

United States

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